molecular formula C9H7Cl3 B3315305 2-Chloro-3-(2,5-dichlorophenyl)-1-propene CAS No. 951892-73-2

2-Chloro-3-(2,5-dichlorophenyl)-1-propene

Cat. No.: B3315305
CAS No.: 951892-73-2
M. Wt: 221.5 g/mol
InChI Key: LFRFBDQNQXSJLF-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,5-dichlorophenyl)-1-propene is an organic compound that belongs to the class of chlorinated alkenes It is characterized by the presence of a chloro-substituted propene group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,5-dichlorophenyl)-1-propene typically involves the chlorination of 3-(2,5-dichlorophenyl)-1-propene. This can be achieved through various methods, including:

    Direct Chlorination: Using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Substitution Reactions: Utilizing reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,5-dichlorophenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.

    Reduction: Using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia to replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Epoxides or ketones.

    Reduction: Alcohols.

    Substitution: Amines or hydroxyl derivatives.

Scientific Research Applications

2-Chloro-3-(2,5-dichlorophenyl)-1-propene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3-(2,5-dichlorophenyl)-1-propene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloro and dichlorophenyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2,4-dichlorophenyl)-1-propene
  • 2-Chloro-3-(3,5-dichlorophenyl)-1-propene
  • 2-Chloro-3-(2,6-dichlorophenyl)-1-propene

Uniqueness

2-Chloro-3-(2,5-dichlorophenyl)-1-propene is unique due to the specific positioning of the chloro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs.

Properties

IUPAC Name

1,4-dichloro-2-(2-chloroprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRFBDQNQXSJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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